N-((4-(4-ethoxyphenyl)-5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-3,4-dimethylbenzamide
Beschreibung
Eigenschaften
IUPAC Name |
N-[[4-(4-ethoxyphenyl)-5-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-3,4-dimethylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N6O3S2/c1-4-34-20-9-7-19(8-10-20)31-21(14-27-23(33)18-6-5-16(2)17(3)13-18)29-30-25(31)36-15-22(32)28-24-26-11-12-35-24/h5-13H,4,14-15H2,1-3H3,(H,27,33)(H,26,28,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJXGXOKBHBXZGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=NC=CS3)CNC(=O)C4=CC(=C(C=C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N6O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
522.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
N-((4-(4-ethoxyphenyl)-5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-3,4-dimethylbenzamide is a complex organic compound with potential biological activities that make it a subject of interest in medicinal chemistry. This article explores its biological activity, mechanism of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure includes multiple functional groups, which contribute to its biological activity. Below is a summary of its chemical properties:
| Property | Details |
|---|---|
| Molecular Formula | C25H26N6O5S2 |
| Molecular Weight | 554.6 g/mol |
| IUPAC Name | N-[[4-(4-ethoxyphenyl)-5-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-3,4-dimethoxybenzamide |
| InChI Key | DYIMRQJZIAILDE-UHFFFAOYSA-N |
Anticancer Properties
Research indicates that compounds similar to N-((4-(4-ethoxyphenyl)-5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-3,4-dimethylbenzamide exhibit significant anticancer activity. A study published in Pharmaceutical Biology highlighted the compound's ability to inhibit cell proliferation in various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms.
Antimicrobial Activity
The compound has also shown promising antimicrobial properties. In vitro studies demonstrated effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways .
The precise mechanism of action for this compound remains under investigation; however, it is hypothesized that it interacts with specific molecular targets within cells. Potential mechanisms include:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways.
- Receptor Interaction : It could bind to cellular receptors, modulating signaling pathways that lead to apoptosis in cancer cells.
- DNA Interaction : Similar compounds have been noted for their ability to intercalate with DNA, disrupting replication and transcription processes.
Study 1: Anticancer Efficacy
In a controlled study involving human cancer cell lines (MCF7 breast cancer cells), N-((4-(4-ethoxyphenyl)-5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-3,4-dimethylbenzamide demonstrated a dose-dependent reduction in cell viability after 48 hours of treatment. The IC50 value was determined to be approximately 15 µM .
Study 2: Antimicrobial Activity
A separate study evaluated the antimicrobial effects against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL respectively. These results suggest that the compound could serve as a lead for developing new antimicrobial agents .
Vergleich Mit ähnlichen Verbindungen
Comparison with Structural Analogs
Structural Similarities and Variations
The compound shares structural motifs with other 1,2,4-triazole, thiazole, and thiadiazole derivatives (Table 1).
Table 1: Key Structural Features of Analogs
Key Observations:
- Triazole vs. Thiadiazole Cores : Thiadiazole derivatives (e.g., 8a, 8c) exhibit broader antimicrobial activity, while triazoles (e.g., target compound, 6l, 6r) are optimized for enzyme inhibition due to their planar geometry and hydrogen-bonding capacity .
- Substituent Effects: Ethoxy vs. Methoxy: The ethoxy group in the target compound may improve metabolic stability compared to methoxy analogs like 6l . Thiazole vs. Thiophene: The thiazol-2-ylamino group enhances target specificity compared to thiophene-containing analogs (e.g., 6l) by enabling stronger π-stacking and hydrogen bonding .
Table 2: Reported Bioactivities of Analogs
Key Insights:
Comparison with Analog Syntheses :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
